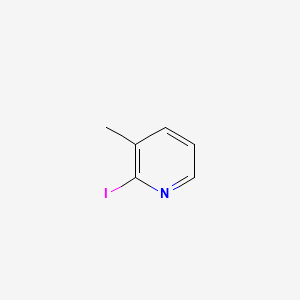

2-Iodo-3-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363961. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBOOHAPESUXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70320747 | |

| Record name | 2-Iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-58-2 | |

| Record name | 22282-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22282-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-3-methylpyridine from 2-bromo-3-methylpyridine

Introduction: The Strategic Value of 2-Iodo-3-methylpyridine

In the landscape of modern drug discovery and development, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] Within this class, halogenated pyridines serve as exceptionally versatile synthetic intermediates. This compound, in particular, is a highly valued building block due to the reactivity of the carbon-iodine bond, which makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[2][3] This reactivity allows for the facile introduction of molecular complexity, a critical step in the synthesis of novel pharmaceutical candidates and agrochemicals.[2]

While 2-bromo-3-methylpyridine is a more commercially accessible starting material, the corresponding iodide is often more reactive in subsequent synthetic transformations.[4] Therefore, an efficient and reliable method for the conversion of the bromo- to the iodo-derivative is of paramount importance. This guide provides a comprehensive technical overview of the state-of-the-art method for this transformation: the copper-catalyzed aromatic Finkelstein reaction. We will delve into the underlying mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Core Principle: The Aromatic Finkelstein Reaction

The classic Finkelstein reaction is a well-established SN2 process for converting alkyl chlorides or bromides to alkyl iodides.[5][6] Its efficacy is driven by Le Chatelier's principle: using sodium iodide in acetone, the reaction equilibrium is shifted toward the product as the less soluble sodium chloride or bromide precipitates out of the solution.[5][7]

However, applying this principle directly to aryl halides like 2-bromo-3-methylpyridine is ineffective. The C(sp²)–Br bond of an aromatic ring is significantly stronger and less susceptible to nucleophilic attack than the C(sp³)–Br bond of an alkyl halide. To overcome this hurdle, a transition metal catalyst is required. The "Aromatic Finkelstein Reaction" leverages a copper(I) catalyst system to facilitate this challenging halogen exchange, providing a mild and general route to aryl iodides.[8][9]

Reaction Mechanism: The Role of the Copper Catalyst

The copper-catalyzed halogen exchange is a sophisticated process that circumvents the need for harsh conditions. The most widely accepted mechanism proceeds through a Cu(I)/Cu(III) catalytic cycle, which is greatly accelerated by the presence of a chelating diamine ligand.[8][10]

The Catalytic Cycle can be broken down into three key steps:

-

Oxidative Addition: The active Cu(I) complex reacts with 2-bromo-3-methylpyridine. The aryl bromide oxidatively adds to the copper center, forming a transient arylcopper(III) intermediate.[10]

-

Halide Exchange: Within the coordination sphere of the copper(III) complex, the bromide ligand is exchanged for an iodide ion from the sodium iodide salt present in the reaction mixture.

-

Reductive Elimination: The aryl-iodine bond is formed as the complex undergoes reductive elimination, releasing the final product, this compound, and regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.[10][11]

The precipitation of sodium bromide from the solvent (typically dioxane) is the thermodynamic driving force that pushes the reaction to completion.[5][10]

Step-by-Step Procedure

-

Apparatus Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, establish an inert atmosphere of Argon or Nitrogen.

-

Charging the Flask: Under the inert atmosphere, add copper(I) iodide (0.05 eq.), sodium iodide (2.0 eq.), 2-bromo-3-methylpyridine (1.0 eq.), and anhydrous 1,4-dioxane.

-

Ligand Addition: Add (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine (0.10 eq.) via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The reaction progress can be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and quench by adding aqueous ammonium hydroxide. Stir for 15 minutes until the aqueous layer is deep blue.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford pure this compound.

Trustworthiness and Validation: A Self-Validating System

The integrity of this synthesis relies on rigorous monitoring and characterization.

-

In-Process Control: Regular sampling and analysis by GC-MS provide a real-time assessment of the reaction's progress, confirming the conversion of the starting material (m/z 171/173) to the product (m/z 219). This ensures the reaction is driven to completion, maximizing yield.

-

Final Product Validation: The identity and purity of the isolated this compound must be unequivocally confirmed through standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and the regiochemistry of the substitution.

-

Mass Spectrometry: Verifies the correct molecular weight.

-

Purity Analysis (GC or HPLC): Quantifies the purity of the final product, ensuring it meets the standards for subsequent use in drug development workflows.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst deactivation (presence of O₂/H₂O).2. Impure reagents.3. Insufficient temperature. | 1. Ensure a rigorously inert atmosphere; use freshly dried solvent.2. Use high-purity reagents.3. Verify heating mantle temperature. |

| Formation of Biaryl Side-Product | Homocoupling of the starting material. | This is typically minimal with the recommended diamine ligand system, which favors the desired cross-coupling pathway. [8] |

| Difficult Purification | Incomplete reaction or presence of copper salts in the organic phase. | Ensure the reaction goes to completion. During workup, ensure the aqueous ammonia wash is sufficient to remove all copper salts. |

Conclusion

The copper-catalyzed aromatic Finkelstein reaction stands as a mild, general, and highly efficient method for the synthesis of this compound from its corresponding bromide. [8][9]This transformation is a critical enabling step for researchers and drug development professionals, providing reliable access to a more reactive and versatile building block. By understanding the underlying mechanism and adhering to a validated experimental protocol, scientists can confidently produce high-purity this compound, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

- Proposed mechanism for the copper-catalyzed aromatic Finkelstein reaction. ResearchGate.

- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. National Institutes of Health (NIH).

- Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Patsnap.

- Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI.

- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis.

- Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Organic Chemistry Portal.

- Finkelstein reaction. Grokipedia.

- Finkelstein reaction. Wikipedia.

- Enantioselective Iodination and Bromination for the Atroposelective Construction of Axially Chiral Compounds. MDPI.

- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Institutes of Health (NIH).

- Finkelstein Reaction. J&K Scientific LLC.

- Finkelstein Reaction. BYJU'S.

- Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. ACS Publications.

- Finkelstein Reaction. SATHEE.

- Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich.

- Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. ResearchGate.

- Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. PubMed.

- Halogen Exchange in Aryl and Vinyl Halides. Frontiers.

- Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. PubMed.

- Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines. Google Patents.

- 2-Amino-3-Iodo-5-Methylpyridine. MySkinRecipes.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH).

- 2-Bromo-3-iodo-4-methylpyridine. PubChem.

- Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents.

- Process for the synthesis of 3-methyl-pyridine. Google Patents.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]

- 9. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Iodo-3-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-3-methylpyridine (also known as 2-iodo-3-picoline) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring an iodine atom ortho to the nitrogen and adjacent to a methyl group, imparts a distinct reactivity profile that is highly valued in the construction of complex molecular architectures. The iodine atom serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of this compound, covering its core physical and chemical properties, established synthetic routes, and its critical role as a substrate in cornerstone coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. Detailed experimental protocols, mechanistic insights, and its application in the synthesis of pharmacologically relevant scaffolds are presented to serve as a comprehensive resource for researchers in drug development and synthetic chemistry.

Core Properties and Identification

This compound is a valuable reagent for introducing the 3-methylpyridine-2-yl moiety into target molecules. Its physical and chemical identifiers are crucial for its proper handling, characterization, and use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 22282-58-2 | [1][2] |

| Molecular Formula | C₆H₆IN | [1] |

| Molecular Weight | 219.02 g/mol | [1][2] |

| Appearance | Brown liquid | [2] |

| Density | 1.827 g/mL at 25 °C | [2] |

| Boiling Point | 80 °C at 0.3 mmHg | [2] |

| Refractive Index | n20/D 1.627 | [2] |

| Solubility | Moderately soluble in common organic solvents. | |

| Storage Conditions | Store at 2-8°C, under an inert atmosphere, and protected from light. | [2] |

| Synonyms | 2-Iodo-3-picoline | [2] |

| SMILES | Cc1cccnc1I | [3] |

| InChI Key | PTBOOHAPESUXGV-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The preparation of this compound is achievable through several synthetic strategies. The choice of method often depends on the scale of the synthesis, availability of starting materials, and desired purity.

Direct Iodination of 3-Methylpyridine

A common and straightforward approach involves the direct iodination of 3-methylpyridine (3-picoline). This electrophilic substitution reaction requires the activation of iodine, typically with a strong oxidizing agent.

Caption: Multi-step synthesis of this compound.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most profoundly demonstrated in its role as a versatile coupling partner in palladium-catalyzed reactions. The C-I bond is highly susceptible to oxidative addition by Pd(0) catalysts, initiating the catalytic cycles that form new C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound. This compound readily participates in this reaction to produce substituted 3-methylpyridines.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Reagents: To a reaction vessel, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.25 mmol, 1.25 eq.), and sodium carbonate (2.0 mmol, 2.0 eq. as a 0.5 M aqueous solution).

-

Catalyst: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Solvent: Add a suitable solvent such as 1,4-dioxane, toluene, or propylene carbonate (5 mL). * Degassing: Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to 100-130°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a highly efficient method for synthesizing arylalkynes.

Experimental Protocol: Sonogashira Coupling with Trimethylsilylacetylene [4]

-

Reagents: In a reaction vessel under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq.), trimethylsilylacetylene (1.2-1.5 mmol, 1.2-1.5 eq.), and copper(I) iodide (CuI) (0.02-0.05 mmol, 2-5 mol%).

-

Catalyst: Add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.01-0.03 mmol, 1-3 mol%).

-

Solvent & Base: Dissolve the components in an amine base solvent like triethylamine (TEA) or a mixture of THF and an amine.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C). The reaction is often rapid and can be monitored by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the amine salt precipitate. Dilute the filtrate with an organic solvent and wash with water or a mild aqueous acid to remove excess amine. Dry the organic layer, filter, and concentrate.

-

Deprotection (if necessary): The trimethylsilyl (TMS) group can be easily removed by treatment with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol) to yield the terminal alkyne.

-

Purification: Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction is a powerful tool for C-C bond formation and functionalization of double bonds.

Caption: Simplified workflow of the Heck reaction.

Causality: The mechanism involves the oxidative addition of this compound to a Pd(0) center, followed by coordination and migratory insertion of the alkene. A subsequent β-hydride elimination step releases the substituted alkene product and regenerates a palladium hydride species, which, upon reductive elimination with the base, reforms the active Pd(0) catalyst.

Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base.

Experimental Protocol: General Procedure

-

Reagents: In a glovebox or under an inert atmosphere, charge a reaction vial with this compound (1.0 mmol, 1.0 eq.), the desired amine (1.1-1.2 mmol, 1.1-1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol, 1.4 eq.).

-

Catalyst System: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vial and heat the mixture to 80-110°C until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Work-up: Cool the reaction, dilute with an organic solvent, and quench with water. Separate the layers and extract the aqueous phase. The combined organic layers are washed, dried, and concentrated.

-

Purification: The desired arylamine is purified by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate for synthesizing complex pyridine derivatives with diverse biological activities. The cross-coupling reactions described above allow for the systematic exploration of the chemical space around the pyridine core.

-

Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine cores to interact with the hinge region of the ATP-binding pocket. This compound allows for the introduction of various aryl and heteroaryl groups at the 2-position, which is a common strategy in designing selective inhibitors.

-

CNS Agents: The pyridine moiety is often incorporated into compounds targeting the central nervous system (CNS). The lipophilicity and hydrogen-bonding capacity of the pyridine ring can be modulated through substitutions enabled by this iodo-intermediate. * Antiviral and Anti-inflammatory Agents: The ability to rapidly generate libraries of substituted pyridines makes this compound a valuable tool in hit-to-lead optimization campaigns for various therapeutic areas. [5]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). [2]* Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [2]* Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a highly versatile and reactive intermediate for synthetic and medicinal chemists. Its commercial availability and predictable reactivity in a suite of powerful palladium-catalyzed cross-coupling reactions make it an indispensable tool for the construction of complex molecules. This guide has provided a detailed overview of its properties, synthesis, and core reactivity, offering field-proven insights and protocols to empower researchers in their pursuit of novel pharmaceuticals and functional materials. The strategic application of this building block will undoubtedly continue to facilitate innovation in drug discovery and beyond.

References

- Czompa, A., et al. (2017). Scope and limitation of propylene carbonate as a solvent for the Suzuki–Miyaura reaction. ResearchGate.

- SpectraBase. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- CSEARCH. (n.d.). 2-FLUORO-3-IODO-5-METHYLPYRIDINE - Optional[13C NMR] - Chemical Shifts.

- Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

- Buchwald, S. L., & Mauger, C. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888).

- Stenutz. (n.d.). This compound.

- Amerigo Scientific. (n.d.). This compound (97%).

- Besson, T., et al. (2022). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 13(1), 84-95.

- PubChem. (n.d.). 2-Iodo-5-methylpyridine.

- NIST. (n.d.). 2-Iodo-3-pyridinol.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodo-2-methylpropane.

- SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.

- Arkivoc. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives.

- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- PubMed. (2010). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions.

- Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep.

- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.

- PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- PMC. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 97 22282-58-2 [sigmaaldrich.com]

- 3. This compound [stenutz.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Iodo-3-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-iodo-3-methylpyridine (CAS No. 22282-58-2). In the absence of publicly available experimental spectra in major databases, this document presents a detailed prediction and interpretation of the NMR data. The guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, offering insights into the structural elucidation of substituted pyridines. The causality behind chemical shifts and coupling patterns is explained through an analysis of substituent effects. Furthermore, a standardized experimental protocol for the acquisition of NMR spectra for this class of compounds is provided.

Introduction: The Role of NMR in the Characterization of Substituted Pyridines

Substituted pyridines are a cornerstone in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the structure of these compounds in solution.[1] The chemical shifts of ¹H and ¹³C nuclei, along with their spin-spin coupling patterns, provide a detailed map of the electronic environment and connectivity of atoms within the molecule.

For a molecule such as this compound, NMR spectroscopy is critical for confirming the regiochemistry of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the iodine substituent, combined with the electron-donating effect of the methyl group, create a unique electronic landscape that is reflected in the NMR spectrum.[2] This guide will delve into the predicted spectral features of this molecule, providing a foundational understanding for its characterization.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the iodine, as well as the electron-donating nature of the methyl group.

The protons on a pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the ring's diamagnetic anisotropy and the electron-withdrawing effect of the nitrogen atom.[1] The α-protons (adjacent to the nitrogen) are the most deshielded.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.10 - 8.20 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 4.5-5.5 Hz, ⁴J(H6-H4) ≈ 1.5-2.0 Hz |

| H-4 | 7.55 - 7.65 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 7.5-8.5 Hz, ⁴J(H6-H4) ≈ 1.5-2.0 Hz |

| H-5 | 7.00 - 7.10 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 7.5-8.5 Hz, ³J(H6-H5) ≈ 4.5-5.5 Hz |

| -CH₃ | 2.45 - 2.55 | Singlet (s) | N/A |

Interpretation of Predicted ¹H NMR Spectrum:

-

H-6: This proton is in the α-position to the nitrogen, leading to a significant downfield shift. It is expected to appear as a doublet of doublets due to coupling with H-5 (³J, ortho coupling) and a smaller coupling with H-4 (⁴J, meta coupling).[3]

-

H-4: This proton is in the γ-position. Its signal is predicted to be a doublet of doublets from coupling to H-5 (³J, ortho coupling) and H-6 (⁴J, meta coupling).

-

H-5: This proton is in a β-position and is expected to be the most upfield of the aromatic protons. It will appear as a doublet of doublets due to coupling with both H-4 and H-6.

-

-CH₃: The methyl protons will appear as a singlet in the upfield region, as there are no adjacent protons to couple with. Its chemical shift is influenced by its position on the aromatic ring.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are highly dependent on the substituents and the position relative to the nitrogen atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 98 - 105 |

| C-3 | 140 - 145 |

| C-4 | 138 - 142 |

| C-5 | 122 - 126 |

| C-6 | 150 - 155 |

| -CH₃ | 22 - 26 |

Interpretation of Predicted ¹³C NMR Spectrum:

-

C-2: This carbon is directly attached to the highly electronegative iodine atom, which typically causes a significant upfield shift (the "heavy atom effect"). This is a key feature to look for in the spectrum.

-

C-3: This carbon, attached to the methyl group, will be influenced by both the adjacent iodine and the methyl substituent.

-

C-4 and C-5: These are the CH carbons of the pyridine ring. Their chemical shifts are influenced by their position relative to the nitrogen and the other substituents.

-

C-6: As the α-carbon to the nitrogen, this carbon is expected to be the most downfield of the ring carbons.

-

-CH₃: The methyl carbon will appear at the most upfield region of the spectrum, typical for alkyl groups.

Structural Elucidation Workflow

A logical workflow for the structural confirmation of this compound using NMR would involve a series of 1D and 2D experiments.

Figure 1: A logical workflow for the structural elucidation of this compound using 1D and 2D NMR experiments.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition (¹H NMR)

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

NMR Spectrometer Setup and Data Acquisition (¹³C NMR)

-

Tuning: Tune the probe for the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans, or more, depending on the sample concentration.

-

Conclusion

References

- Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. (2006). Spectroscopy Letters, 9(8), 469-475. [Link]

- Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (1976). Marcel Dekker, Inc. [Link]

- Gawinecki, R., Trzebiatowska, K., & Rasala, D. (2003). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 8(3), 329-342. [Link]

- SpectraBase. 2-Iodopyridine. [Link]

- Chλώρος, Α., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13349-13361. [Link]

- Chλώρος, Α., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.

- PubChem. 2-Iodopyridine. [Link]

- SpectraBase. 3-Methylpyridine. [Link]

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]

- Cowley, A. H., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(10), 975-981. [Link]

- University of Leicester.

- The Royal Society of Chemistry.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545). [Link]

- SpectraBase. 2-FLUORO-3-IODO-5-METHYLPYRIDINE. [Link]

- Bräuer, M., & Witanowski, M. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(10), 669-674. [Link]

- PubChem. 3-Methylpyridine. [Link]

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

- Wikipedia. 3-Methylpyridine. [Link]

- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

- Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). [Link]

- Chemaxon. NMR Predictor. [Link]

- Iowa State University. NMR Coupling Constants. [Link]

- NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- Wishart Research Group. CASPRE - 13C NMR Predictor. [Link]

- ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

- Le Guennec, A., et al. (2022). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 27(15), 4936. [Link]

- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). [Link]

- ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]

- University of California, Irvine. Coupling constants for 1H and 13C NMR. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Iodo-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular characteristics of 2-Iodo-3-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this writing, this guide synthesizes available spectroscopic data, information on its synthesis, and crystallographic data from closely related analogs to build a robust understanding of its expected solid-state structure and molecular geometry. The significance of the carbon-iodine bond and the influence of the methyl group on the molecule's reactivity and potential intermolecular interactions are discussed in detail. This document serves as a vital resource for researchers leveraging this compound in synthetic applications, offering insights into its handling, characterization, and potential for forming structured solid-state materials.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative of considerable interest in synthetic organic chemistry.[1] Its molecular architecture, featuring a pyridine ring substituted with a sterically demanding methyl group and a highly reactive iodine atom, makes it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] The carbon-iodine bond, being the least stable among the carbon-halogen bonds, serves as a facile handle for introducing diverse functionalities through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This reactivity is pivotal in the construction of novel pharmaceutical agents and advanced materials.[1]

The strategic placement of the methyl group at the 3-position introduces both steric and electronic effects that can influence the molecule's reactivity and its interactions in a biological or material context.[1] Understanding the precise three-dimensional arrangement of atoms in the solid state through X-ray crystallography is crucial for predicting its behavior in these applications. Although a specific crystal structure for this compound is not available, this guide will extrapolate from known data to provide a detailed projection of its structural properties.

Synthesis and Crystallization

The preparation of this compound is most commonly achieved through the direct iodination of 3-methylpyridine.[1] This electrophilic substitution reaction typically employs molecular iodine in the presence of an oxidizing agent to generate the iodinating species.

Experimental Protocol: Direct Iodination of 3-Methylpyridine

A detailed, step-by-step methodology for a representative synthesis is provided below:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyridine (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add molecular iodine (I₂) (1.1 equivalents).

-

Initiation of Reaction: Slowly add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), dropwise to the reaction mixture. The reaction is often exothermic.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Neutralize the solution with a suitable base, such as sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

For the purpose of single-crystal X-ray diffraction, high-purity crystals are essential. This can be achieved by slow evaporation of a saturated solution of the purified this compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) at room temperature.

Spectroscopic and Physicochemical Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within this compound.

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆IN | [2] |

| Molecular Weight | 219.02 g/mol | [2] |

| Appearance | Liquid | |

| Density | 1.827 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.627 | |

| ¹H NMR | Shows distinct signals for aromatic and methyl protons, confirming the substitution pattern. | [1] |

| ¹³C NMR | Expect six unique carbon signals, with the carbon bonded to iodine appearing at a characteristic upfield chemical shift. | [1] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 219. | [1] |

| Infrared (IR) Spectroscopy | Characteristic C-I stretching vibration expected in the far-infrared region (500-600 cm⁻¹). | [1] |

This data is compiled from various chemical suppliers and databases and should be considered representative.

Projected Crystal Structure and Molecular Geometry

In the absence of a determined crystal structure for this compound, we can infer its likely solid-state characteristics by examining the crystallographic data of a closely related compound, 2-Iodo-3-nitropyridine.[1]

Table 2: Illustrative Crystal Data for the Related Compound 2-Iodo-3-nitropyridine

| Parameter | Value |

| Chemical Formula | C₅H₃IN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0169 |

| b (Å) | 12.313 |

| c (Å) | 8.0999 |

| β (°) | 119.66 |

| Volume (ų) | 694.8 |

This data is provided for illustrative purposes to indicate the type of information obtained from a single-crystal X-ray diffraction experiment.[1]

Expected Molecular Geometry

The molecular geometry of this compound is anticipated to be largely planar, with the pyridine ring forming the core structure. The C-I bond length is expected to be consistent with that of other iodo-substituted aromatic compounds. The presence of the methyl group at the 3-position may cause some minor steric-induced distortions from perfect planarity.

Potential Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound will be governed by a combination of intermolecular forces. Of particular interest is the potential for halogen bonding. The iodine atom possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), which can interact favorably with nucleophilic regions of adjacent molecules, such as the nitrogen atom of the pyridine ring.[3]

Such I···N halogen bonds are a significant directional interaction that can influence crystal packing. Additionally, weaker C-H···π interactions and van der Waals forces will play a role in the overall solid-state architecture. The interplay of these interactions will determine the final crystal system, space group, and unit cell dimensions.

Visualization of Molecular Structure and Potential Interactions

The following diagrams illustrate the molecular structure of this compound and a hypothetical workflow for its structural determination.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for crystal structure determination.

Conclusion

This compound stands as a molecule of significant synthetic utility. While its definitive crystal structure remains to be publicly reported, a comprehensive understanding of its molecular geometry and potential solid-state behavior can be formulated through the analysis of its synthesis, spectroscopic data, and comparison with structurally related compounds. The anticipated planarity of the pyridine ring, coupled with the potential for directional intermolecular interactions such as halogen bonding, provides a strong basis for future studies and applications. This guide offers a foundational understanding for researchers and professionals, enabling more informed decisions in the design and execution of synthetic strategies and the development of new materials and pharmaceuticals based on this versatile chemical entity.

References

- (IUCr) Intermolecular iodine–iodine interactions in bis(pyridine-3-carboxylato)[tetrakis(4-iodophenyl)porphyrinato]tin(IV) and bis(pyrimidine-5-carboxylato)[tetrakis(4-iodophenyl)

- This compound - Stenutz. [Link]

- Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | P

- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. [Link]

- (PDF) Influence of π-iodide intermolecular interactions on electronic properties of tin(IV)

- The nature of π-hole interactions between iodide anions and quinoid rings in the crystalline st

- Iodine(I) complexes incorporating sterically bulky 2-substituted pyridines - RSC Publishing. [Link]

- This compound - SpectraBase. [Link]

- This compound (97%) - Amerigo Scientific. [Link]

- 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem. [Link]

- 1.: Molecular structures of 2-methylpyridine, 3-methylpyridine and...

Sources

Solubility of 2-Iodo-3-methylpyridine in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Iodo-3-methylpyridine in Common Organic Solvents

Abstract

This compound, also known as 2-iodo-3-picoline, is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, notably in the development of novel anti-inflammatory and anti-cancer agents.[1] The successful execution of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of its solubility characteristics. However, specific, quantitative solubility data for this compound in common organic solvents is not widely published. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides the theoretical framework, predictive analysis, and a detailed, field-proven experimental protocol for the systematic determination of the solubility of this compound. By equipping scientists with a robust methodology, this document aims to bridge the existing data gap and empower more efficient and predictable chemical development.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in solution. This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom. The presence of the electronegative iodine atom and the methyl group influences its polarity, molecular weight, and potential for intermolecular interactions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22282-58-2 | [1][2][3] |

| Molecular Formula | C₆H₆IN | [1][2] |

| Molecular Weight | 219.02 g/mol | [1][2] |

| Appearance | Brown liquid | [1] |

| Density | 1.827 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.627 | [2] |

| Storage Temperature | 2-8°C, Inert Atmosphere, Dark Place | [2][5] |

Theoretical Principles and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like", which implies that substances with similar intermolecular forces are more likely to be miscible.[6] The molecular structure of this compound suggests a moderate polarity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the C-I and C-N bonds create a net dipole moment.

-

Polar Solvents: Due to its inherent polarity, this compound is expected to exhibit moderate to good solubility in polar organic solvents.[1]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the compound itself lacks a hydrogen bond donor, the nitrogen atom can accept hydrogen bonds, suggesting favorable interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have significant dipole moments but do not donate hydrogen bonds. The dipole-dipole interactions between these solvents and this compound are expected to facilitate solubility.

-

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is anticipated to be lower in nonpolar solvents. The primary intermolecular forces would be London dispersion forces, which may not be strong enough to overcome the solute-solute and solvent-solvent interactions effectively.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. Good solubility is predicted. A related compound, 3-iodo-2-methylpyridine, is noted to be soluble in ethers and chloroform.[7]

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol for Quantitative Solubility Determination

To establish a reliable and reproducible solubility profile, the isothermal shake-flask method is the gold standard. This protocol is designed as a self-validating system for determining the solubility of this compound in various organic solvents.

Materials and Reagents

-

Solute: this compound (≥97% purity)

-

Solvents: A range of analytical grade or HPLC grade solvents, including but not limited to:

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile (ACN)

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM)

-

Toluene

-

n-Hexane

-

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

-

Safety Precautions

This compound is a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[2]

-

Signal Word: Danger.[2]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[8] If inhaled, move to fresh air.[8] If swallowed, rinse mouth and call a physician immediately.

Step-by-Step Methodology

This procedure should be performed for each selected solvent.

-

Preparation of Saturated Solution:

-

Rationale: To ensure equilibrium is reached between the dissolved and undissolved solute.

-

Procedure: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An "excess" ensures that a solid or separate liquid phase of the solute remains after equilibrium is achieved. Cap the vial tightly.

-

-

Equilibration:

-

Rationale: To allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is critical for obtaining a true solubility value.

-

Procedure: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the mixtures to equilibrate for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure full equilibrium.

-

-

Phase Separation:

-

Rationale: To isolate the saturated supernatant (the solvent with the dissolved solute) from the excess undissolved solute.

-

Procedure: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solute settle. Alternatively, centrifuge the vials at a moderate speed to expedite separation.

-

-

Sample Extraction and Dilution:

-

Rationale: A precise volume of the saturated solution is needed for analysis. Dilution is often necessary to bring the concentration within the linear range of the analytical instrument.

-

Procedure: Carefully withdraw a known aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Dilute the sample to the flask's mark with the same solvent. Record the final volume and calculate the dilution factor.

-

-

Quantification (UV-Vis or HPLC):

-

Rationale: To accurately measure the concentration of the solute in the diluted sample. A pre-established calibration curve is required for this step.

-

Procedure (using UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance vs. concentration.

-

Measure the absorbance of the diluted sample and use the calibration curve's equation to determine its concentration.

-

-

-

Calculation of Solubility:

-

Rationale: To convert the measured concentration back to the original solubility value, accounting for the dilution.

-

Procedure:

-

Solubility ( g/100 mL) = (Concentration from curve [g/mL]) × (Dilution Factor) × 100

-

-

Caption: Experimental workflow for solubility determination.

Data Presentation

The results of the experimental protocol should be recorded systematically to allow for easy comparison and analysis.

Table 2: Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations (e.g., Color, Exotherm) |

| Methanol | 25 | [Experimental Value] | |

| Ethanol | 25 | [Experimental Value] | |

| Acetone | 25 | [Experimental Value] | |

| Acetonitrile | 25 | [Experimental Value] | |

| DMSO | 25 | [Experimental Value] | |

| Dichloromethane | 25 | [Experimental Value] | |

| Toluene | 25 | [Experimental Value] | |

| n-Hexane | 25 | [Experimental Value] |

Conclusion

While published quantitative data on the solubility of this compound is scarce, its physicochemical properties suggest a favorable solubility profile in a range of common polar organic solvents. This guide provides the necessary theoretical background and a robust, step-by-step experimental protocol to empower researchers to generate this critical data in their own laboratories. Adherence to this standardized methodology will ensure the generation of high-quality, reliable, and comparable data, facilitating more efficient process development, reaction optimization, and formulation design in the fields of pharmaceutical and chemical research.

References

- University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- PubChem. (n.d.). 2-Fluoro-4-iodo-3-methylpyridine.

- PubChem. (n.d.). 2-Iodo-5-methylpyridine.

- Stenutz. (n.d.). This compound.

- Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka.

- Amerigo Scientific. (n.d.). This compound (97%).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-ヨード-3-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound [stenutz.eu]

- 5. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]

- 6. youtube.com [youtube.com]

- 7. biosynth.com [biosynth.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Thermochemical Stability and Decomposition of 2-Iodo-3-methylpyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Energetic Landscape of a Key Synthetic Building Block

2-Iodo-3-methylpyridine, also known as 2-iodo-3-picoline, is a versatile heterocyclic intermediate of significant value in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Its utility largely stems from the reactivity of the carbon-iodine (C-I) bond, which makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[3] This reactivity allows for the construction of complex molecular architectures, positioning this compound as a crucial building block in the synthesis of novel therapeutic agents and materials.[1]

However, the very feature that imparts its synthetic utility—the labile C-I bond—also introduces inherent thermochemical risks. The C-I bond is the weakest of the carbon-halogen bonds, making iodo-aromatic compounds susceptible to thermal and photolytic degradation.[4][5] An unmanaged or unanticipated decomposition can lead to off-spec product, batch failure, or, in the worst case, a runaway reaction with significant safety implications.

This guide provides an in-depth analysis of the thermochemical stability and decomposition profile of this compound. Moving beyond a simple recitation of data, we will explore the causality behind its stability profile, detail protocols for its assessment, and provide field-proven insights for its safe handling and application. Our objective is to equip researchers and process chemists with the authoritative knowledge required to utilize this valuable reagent confidently and safely.

Physicochemical and Hazard Profile

A foundational understanding of a compound's physical properties and inherent hazards is the first step in a robust safety assessment.

Key Physicochemical Data

The essential properties of this compound are summarized below. This data is critical for designing experiments, calculating reaction stoichiometries, and planning for safe storage.

| Property | Value | Source(s) |

| CAS Number | 22282-58-2 | [1][6] |

| Molecular Formula | C₆H₆IN | [1] |

| Molecular Weight | 219.02 g/mol | [1][6] |

| Appearance | Brown liquid | [1] |

| Density | 1.827 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.627 | |

| Purity | Typically ≥ 97% | [7] |

| Synonyms | 2-Iodo-3-picoline | [1] |

| Storage Temperature | 2-8°C, protected from light | [1] |

GHS Hazard Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications, derived from vendor safety data sheets, mandate specific handling precautions.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Irritation | H315 | Causes skin irritation | |

| Serious Eye Damage | H318 | Causes serious eye damage | |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

These classifications necessitate the use of comprehensive personal protective equipment (PPE) and engineering controls, which will be detailed in Section 4.

Assessing Thermochemical Stability: Methodologies and Interpretation

To empirically define the safe operating limits of this compound, a suite of thermal analysis techniques must be employed. These methods provide quantitative data on decomposition onsets, energy release, and mass loss as a function of temperature.

Core Analytical Techniques

Differential Scanning Calorimetry (DSC): This is the primary tool for screening thermal hazards. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] An exothermic event (a peak in the heat flow signal) indicates a decomposition or other energy-releasing process. The onset temperature of this exotherm is a critical parameter for defining the maximum safe processing temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, typically under a controlled atmosphere (e.g., nitrogen or air).[9][10] For this compound, a TGA scan reveals the temperature at which significant mass loss begins, corresponding to volatilization or decomposition into gaseous products. When coupled with a mass spectrometer (TGA-MS), it can identify the evolved gases, providing direct insight into the decomposition products.

Experimental Protocol: Thermal Hazard Screening

The following protocol outlines a self-validating system for the initial thermal hazard assessment of this compound.

Objective: To determine the onset temperature of decomposition (T_onset) and the total energy of decomposition (ΔH_d) for this compound.

Instrumentation:

-

Differential Scanning Calorimeter (DSC), e.g., TA Instruments Discovery 2500

-

Thermogravimetric Analyzer (TGA), e.g., TA Instruments Discovery TGA 550

Methodology:

-

Sample Preparation:

-

Perform all sample handling within a certified chemical fume hood.[11]

-

Using a calibrated micropipette, dispense 1-3 mg of this compound into a high-pressure gold-plated stainless steel DSC pan. The use of high-pressure pans is critical to contain any evolved gases and prevent contamination of the instrument.

-

Hermetically seal the pan.

-

Prepare an identical, empty, sealed pan to serve as the reference.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC autosampler.

-

Equilibrate the cell at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). A 10 °C/min ramp rate is a standard screening speed; slower rates (e.g., 2-5 °C/min) can provide higher resolution of thermal events.

-

Record the heat flow as a function of temperature.

-

-

TGA Analysis:

-

Tare a ceramic TGA pan.

-

Dispense 5-10 mg of this compound into the pan.

-

Heat the sample from 30 °C to 600 °C at 10 °C/min under a nitrogen atmosphere.

-

Record the mass change as a function of temperature.

-

-

Data Interpretation:

-

From DSC: Identify the onset temperature of the first major exothermic peak. This is the T_onset. Integrate the area under the peak to calculate the enthalpy of decomposition (ΔH_d) in J/g.

-

From TGA: Determine the temperature at which 5% mass loss occurs (T_d5%). This provides a complementary data point for the onset of decomposition or significant volatilization.

-

The workflow for this thermal analysis is visualized below.

Decomposition Pathways and Influencing Factors

The decomposition of this compound is primarily governed by the weakness of the C-I bond. Several factors can initiate or accelerate this process.

Proposed Decomposition Mechanism

While a definitive, published decomposition study for this specific molecule is not available, a mechanism can be proposed based on the known chemistry of iodoarenes.[4][5] The primary decomposition is likely initiated by the homolytic cleavage of the C-I bond, a process that can be triggered by heat or light.

Initiation: The C-I bond breaks, forming a pyridyl radical and an iodine radical. R-I → R• + I• (where R is the 3-methylpyridyl group)

Propagation/Termination: These highly reactive radicals can then participate in a variety of subsequent reactions:

-

Hydrogen Abstraction: The pyridyl radical can abstract a hydrogen atom from another molecule (e.g., solvent, another molecule of substrate) to form 3-methylpyridine (3-picoline), the de-iodinated product.

-

Iodine Formation: Two iodine radicals can combine to form molecular iodine (I₂), which is often observed as a purple vapor or a dark solid.[5]

-

Polymerization: The pyridyl radicals can combine with each other or react with intact substrate molecules to form complex, high-molecular-weight tars.

Upon combustion, toxic fumes such as carbon oxides, nitrogen oxides (NOx), and hydrogen iodide (HI) are expected to be produced.[12]

Factors Accelerating Decomposition

-

Heat: As an energy input, heat directly promotes the homolytic cleavage of the C-I bond. The rate of decomposition increases exponentially with temperature.

-

Light: Similar to heat, UV or even visible light can provide the energy needed to break the C-I bond, especially in electron-rich aryl iodides.[5] This necessitates storage in amber bottles or light-proof containers.

-

Acids and Bases: Pyridine and its derivatives are basic.[13] Strong acids will react exothermically, which can provide the activation energy for decomposition.[13] Certain strong bases could also promote side reactions.

-

Metals: Transition metals, particularly copper, are known to interact with aryl halides.[14] Contamination with certain metals could catalyze decomposition or unwanted side reactions, especially upon heating.

Safe Handling, Storage, and Emergency Procedures

Given the compound's hazard profile and thermal sensitivity, a strict adherence to safety protocols is non-negotiable.

Standard Operating Procedure (SOP) for Safe Handling

This protocol is mandatory for all laboratory and scale-up operations involving this compound.

1. Engineering Controls:

-

All handling of the compound, including weighing, transfers, and addition to reaction vessels, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[11]

2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles and a face shield.[15]

-

Hand Protection: Use double-gloving with nitrile or neoprene gloves.[16] Change gloves immediately if contamination is suspected.

-

Body Protection: Wear a chemical-resistant laboratory coat.[11]

3. Handling and Transfers:

-

Use the minimum quantity necessary for the experiment.[16]

-

Keep containers tightly closed when not in use.

-

Avoid contact with incompatible materials (strong acids, oxidizers, heat sources).[17]

4. Storage:

-

Store in a cool (2-8 °C), dry, dark, and well-ventilated area.[1]

-

Ensure the container is clearly labeled with the compound name and all relevant GHS hazard pictograms.

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[16][18]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15][16]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[16]

-

Spill:

Conclusion

This compound is an indispensable tool in modern chemical synthesis. Its utility, however, is paired with a thermochemical instability rooted in its weak carbon-iodine bond. This guide has established that the primary thermal risk is an exothermic decomposition, which can be initiated by heat and light and accelerated by common laboratory contaminants.

A thorough understanding of these risks, coupled with empirical assessment via DSC and TGA and a disciplined adherence to the safe handling protocols outlined herein, is paramount. By integrating this knowledge into process design and laboratory practice, researchers and development professionals can mitigate the risks and fully leverage the synthetic power of this important molecule.

References

- PubChem. (n.d.). 2-Fluoro-4-iodo-3-methylpyridine.

- PubChem. (n.d.). 2-Iodo-5-methylpyridine.

- Stenutz. (n.d.). This compound.

- Organic Chemistry Portal. (2017, September 27). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination [Video]. YouTube.

- Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

- Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros.

- Journal of the American Chemical Society. (1953). The decomposition of aryl iodine diacetates.

- Safety Data Sheet. (n.d.). Iodine Solution.

- ResearchGate. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents.

- Amerigo Scientific. (n.d.). This compound (97%).

- NJ.gov. (n.d.). Pyridine Hazard Summary.

- IS2M. (n.d.). TGA/DSC 3+.

- Penn State Materials Research Institute. (n.d.). Thermal Analysis.

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

- ACS Publications. (2025). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. This compound [stenutz.eu]

- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. TGA/DSC 3+ (EN) - IS2M [is2m.uha.fr]

- 10. tainstruments.com [tainstruments.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 15. echemi.com [echemi.com]

- 16. calibrechem.com [calibrechem.com]

- 17. carlroth.com [carlroth.com]

- 18. edvotek.com [edvotek.com]

A Comprehensive Technical Guide to the Regioselective Synthesis of 2-Iodo-3-methylpyridine

Abstract

This technical guide provides an in-depth analysis of the primary methodologies for the regioselective synthesis of 2-iodo-3-methylpyridine, a critical building block in the pharmaceutical and agrochemical industries. We will explore three principal synthetic strategies: direct iodination of 3-methylpyridine, halogen exchange from 2-bromo-3-methylpyridine, and the Sandmeyer reaction of 2-amino-3-methylpyridine. This document will delve into the mechanistic underpinnings that govern regioselectivity in each approach, offering detailed, step-by-step experimental protocols. A comparative analysis of these methods, based on yield, regioselectivity, and operational considerations, is presented to assist researchers in selecting the most suitable pathway for their specific needs.

Introduction: The Significance of this compound

This compound, also known as 2-iodo-3-picoline, is a key heterocyclic intermediate. The presence of an iodine atom at the 2-position of the pyridine ring makes it an excellent substrate for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The adjacent methyl group at the 3-position introduces steric and electronic influences that can be strategically exploited in the synthesis of complex molecular architectures. Consequently, the development of efficient and regioselective methods for the synthesis of this compound is of paramount importance for drug discovery and development professionals.

Strategic Approaches to Regioselective Synthesis

The regioselective introduction of an iodine atom at the 2-position of the 3-methylpyridine ring can be achieved through several distinct synthetic routes. The choice of method is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for isomeric impurities. This guide will focus on the three most prevalent and reliable strategies.

Direct Electrophilic Iodination of 3-Methylpyridine

Direct C-H functionalization represents the most atom-economical approach to this compound. However, controlling the regioselectivity of electrophilic substitution on the pyridine ring can be challenging.

Mechanism and Regioselectivity: